molecular formula C9H8F2O4S B13228742 Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate

Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate

Cat. No.: B13228742
M. Wt: 250.22 g/mol
InChI Key: UQFGNKVYNULXHG-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C9H8F2O4S and a molecular weight of 250.22 g/mol . It is primarily used for research purposes and is known for its unique chemical properties, which make it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate typically involves the esterification of 4-fluoro-3-(fluorosulfonyl)benzoic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group allows for hydrolysis, releasing the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate is unique due to its dual fluorine and sulfonyl functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in specialized research applications where these properties are advantageous .

Biological Activity

Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety with a fluorine atom at the meta position and a fluorosulfonyl group at the para position. This configuration influences its chemical reactivity and biological interactions.

  • Molecular Formula : C9H8F2O4S
  • Molecular Weight : 250.23 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Fluorosulfonyl Group : The introduction of the fluorosulfonyl group is crucial for enhancing biological activity.
  • Esterification : The benzoic acid derivative undergoes esterification with ethanol to form the desired compound.

This compound's synthesis highlights the versatility of its functional groups, allowing for various synthetic pathways that can be adapted for different applications in drug development.

Research indicates that compounds containing fluorine and sulfonyl groups can interact with biological targets, affecting enzyme inhibition and receptor binding affinity. The presence of these functional groups may enhance lipophilicity and alter pharmacokinetic properties, making them valuable in drug design.

  • Enzyme Inhibition : this compound may act as a covalent modifier, targeting specific amino acid residues in enzymes, which can lead to significant alterations in enzyme activity.
  • Receptor Binding : Similar compounds have shown potential in modulating receptor activity, particularly in G protein-coupled receptors (GPCRs), which are critical targets in drug discovery.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Sulfonyl Fluorides : Research demonstrated that sulfonyl fluoride derivatives exhibit high reactivity towards cysteine residues in proteins, suggesting potential for targeted covalent modification .
  • Covalent Ligands for GPCRs : A study highlighted the development of covalent ligands that effectively bind to GPCRs, showcasing the utility of sulfonyl-containing compounds in modulating receptor activity .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and potential biological activities of related compounds:

Compound NameMolecular FormulaSimilarity IndexPotential Biological Activity
4-(Fluorosulfonyl)benzoic acidC7H6F2O4S0.98Enzyme inhibitor; potential anti-inflammatory agent
Ethyl 3-amino-4-(fluorosulfonyl)benzoateC10H10F2N2O4S0.85Modulator of neurotransmitter receptors
5-(Fluorosulfonyl)isophthalic acidC9H6F2O4S1.00Anticancer activity; potential in targeted therapy

Properties

Molecular Formula

C9H8F2O4S

Molecular Weight

250.22 g/mol

IUPAC Name

ethyl 4-fluoro-3-fluorosulfonylbenzoate

InChI

InChI=1S/C9H8F2O4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3

InChI Key

UQFGNKVYNULXHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)F

Origin of Product

United States

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